D-Phenyl-d5-alanine-2,3,3-d3 is a deuterated form of the amino acid phenylalanine, which is an essential α-amino acid critical for human health. This compound features five deuterium atoms incorporated into its molecular structure, specifically at the phenyl group and the α-carbon of the alanine moiety. The presence of these deuterium atoms enhances the compound's stability and allows for more precise tracking in biological systems, making it a valuable tool in various research fields.
The incorporation of deuterium alters the kinetics and thermodynamics of these reactions, often leading to slower reaction rates compared to non-deuterated counterparts due to the kinetic isotope effect .
As a deuterated amino acid, D-Phenyl-d5-alanine-2,3,3-d3 retains biological activity similar to non-deuterated phenylalanine. It is involved in protein synthesis and serves as a precursor for neurotransmitters such as dopamine and norepinephrine. The deuteration may influence metabolic pathways by altering enzyme kinetics or stability in biological systems .
The synthesis of D-Phenyl-d5-alanine-2,3,3-d3 typically involves several steps:
D-Phenyl-d5-alanine-2,3,3-d3 has several important applications:
Interaction studies involving D-Phenyl-d5-alanine-2,3,3-d3 focus on its role in various biochemical pathways. Research has shown that this compound can interact with enzymes involved in amino acid metabolism and neurotransmitter synthesis. The presence of deuterium may affect binding affinities and reaction rates compared to non-deuterated analogs .
D-Phenyl-d5-alanine-2,3,3-d3 shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Phenylalanine | Non-deuterated form of phenylalanine | Essential amino acid without isotopic labeling |
| D-Phenylalanine | Enantiomer of phenylalanine | Different optical properties but similar biological role |
| L-Tyrosine | Hydroxylated derivative of phenylalanine | Involved in neurotransmitter synthesis; not deuterated |
| L-Phenyl-d5-alanine | Similar deuteration pattern but different stereochemistry | Used in different metabolic studies |
D-Phenyl-d5-alanine-2,3,3-d3 is unique due to its specific isotopic labeling at multiple positions which enhances its utility in research applications compared to other forms of phenylalanine .
Isotopic labeling provides a non-invasive method to track molecular behavior in complex biological systems. Deuterium, a stable hydrogen isotope with a neutron in its nucleus, alters vibrational frequencies and nuclear spin properties without significantly affecting chemical reactivity. This allows researchers to monitor hydrogen-deuterium (H/D) exchange kinetics, protein folding pathways, and ligand-binding interactions using nuclear magnetic resonance (NMR) spectroscopy. For example, in studies of protein-ligand interactions, deuterated amino acids like d-Phenyl-d~5~-alanine-2,3,3-d~3~ reduce signal overlap in ^1^H NMR spectra, enabling precise assignment of resonance peaks.
The utility of deuterated compounds extends to metabolic tracing. By introducing isotopologs into cellular systems, scientists can track the incorporation of amino acids into proteins or monitor their catabolic pathways. Unlike radioactive labels, deuterium’s stability permits long-term experiments without safety concerns.
The deuteration pattern of d-Phenyl-d~5~-alanine-2,3,3-d~3~ reflects deliberate engineering to address specific analytical challenges:
The phenyl ring’s full deuteration (d~5~) removes all aromatic proton signals, which are often crowded in NMR spectra of proteins. This is particularly valuable in studies of phenylalanine-rich regions, such as hydrophobic protein cores. Meanwhile, deuteration at the α- and β-carbons of the alanine backbone allows researchers to isolate specific vibrational modes in infrared spectroscopy or quantify isotope effects in enzymatic reactions.
Early methods for synthesizing deuterated amino acids relied on chemical catalysis in deuterated solvents. For example, palladium-catalyzed hydrogenation of α-keto acids in D~2~O yielded racemic mixtures of deuterated amino acids but lacked site selectivity. These processes often required multi-step protection and deprotection of functional groups, limiting scalability and enantiomeric purity.
The advent of enzymatic deuteration marked a paradigm shift. Dual-protein systems, such as the DsaD aminotransferase and DsaE partner protein, enable site-selective H/D exchange directly on free amino acids. This system catalyzes deuterium incorporation at both α- and β-positions of aliphatic amino acids under mild conditions (pH 8.4, 25°C), achieving >95% deuteration at the α-position and >90% at the β-position for substrates like isoleucine. For aromatic amino acids like phenylalanine, optimized protocols using clarified lysates achieve 85–95% deuteration at targeted sites.
Recent advances leverage protein engineering to expand substrate compatibility. For instance, mutations in the active site of aminotransferases have improved catalytic efficiency toward non-native substrates like S-methylcysteine and norvaline. These innovations underscore the transition from labor-intensive chemical synthesis to scalable, enzymatic platforms tailored for precision labeling.
The palladium/carbon-catalyzed deuteration of phenylalanine derivatives represents a fundamental approach for introducing deuterium at the β-position of aromatic amino acids [1] [5]. The synthetic route for d-Phenyl-d5-alanine-2,3,3-d3 involves catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-d6 [1]. This methodology employs 10% palladium on carbon as the catalyst in dioxane-ethyl acetate solvent systems [1].
The mechanism proceeds through initial coordination of the aromatic substrate to the palladium surface, followed by selective deuterium incorporation at the β-position through reversible hydrogen-deuterium exchange processes [16]. Research demonstrates that selective deuteration at the β-position of phenylalanine derivatives occurs using palladium/carbon as a catalyst with high deuterium efficiency without racemization at 110°C [16]. The α-position becomes deuterated at higher temperatures, indicating the temperature-dependent selectivity of this catalytic system [16].
Table 1: Palladium/Carbon-Catalyzed Deuteration Parameters
| Parameter | Condition | Deuterium Incorporation | Temperature Range |
|---|---|---|---|
| β-Position Selective | Palladium/Carbon, 110°C | High efficiency | 110°C |
| α-Position Incorporation | Higher temperature | Moderate | >110°C |
| Solvent System | Dioxane-ethyl acetate | Optimal | 110°C |
| Catalyst Loading | 10% Palladium/Carbon | Standard | Variable |
The heterogeneous nature of palladium/carbon catalysts enables multiple deuterium incorporation through bimetallic synergistic effects [6]. Studies reveal that palladium-platinum bimetallic catalysts supported on carbon demonstrate enhanced catalytic activities for deuteration of alkyl-substituted aromatic compounds, with multiple deuterations proceeding in deuterium oxide at 180°C under hydrogen atmosphere [6].
Enzymatic methods for deuterium incorporation in amino acids utilize dual-protein systems that offer improved efficiency and site selectivity compared to traditional chemical approaches [9] [15]. The aminotransferase DsaD paired with partner protein DsaE catalyzes Cα and Cβ hydrogen-deuterium exchange of amino acids [9] [15]. Reactions conducted without DsaE lead exclusively to Cα-deuteration, demonstrating the critical role of the partner protein in achieving dual-site labeling [9] [15].
Table 2: Dual-Protein System Deuteration Efficiency
| Amino Acid Substrate | Cα Deuteration (%) | Cβ Deuteration (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| l-Phenylalanine | 95 | 85 | >99 |
| l-Isoleucine | 95 | 93 | >99 |
| l-Leucine | 95 | 88-93 | >99 |
| l-Valine | 95 | 84-93 | >99 |
The mechanism involves formation of a quinonoid intermediate through deprotonation, followed by stereoselective reprotonation with deuterium [15]. For l-substrates, the l-configuration is retained with high deuterium incorporation and excellent retention of original configuration at the α-position [24]. The aromatic amino acid phenylalanine demonstrates high Cα deuteration (95%) and moderate deuterium incorporation at Cβ (85%) under optimized conditions [15].
Site-selective protein backbone α-deuteration represents an advanced application of dual-protein engineering [10] [11]. This methodology enables direct and site-selective carbon-hydrogen to carbon-deuterium isotope replacement in protein backbones through post-translational modification strategies [11]. The approach utilizes dehydroalanine formation followed by nucleophilic addition and deuterium trapping mechanisms [11].
The calcium-hexafluoroisopropanol-mediated reductive deutero-amination represents a bioinspired approach for synthesizing N-α-deuterated amino acid motifs [12] [17] [20]. This three-component protocol combines amines, ketoesters, and d2-Hantzsch ester as the deuterium source under mild reaction conditions [20]. The methodology achieves remarkable deuteration efficiency exceeding 99% deuteration levels [17] [20].
The calcium(II)-hexafluoroisopropanol system demonstrates enhanced acidity through coordination of two hexafluoroisopropanol molecules to calcium, forming the active [Ca(NTf2)(HFIP)2]+ cluster [20]. Mechanistic studies using M06-2X/6-31+G(d,p) computational methods reveal that imine activation enables simultaneous hydride transfer from Hantzsch ester and proton transfer from hexafluoroisopropanol at a reasonable free energy cost of 16.7 kcal/mol [20].
Table 3: Calcium-Hexafluoroisopropanol Deuteration Results
| Substrate Type | Deuteration Efficiency (%) | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Amino acids | >99 | Room temperature, HFIP | 90-95 |
| Peptides | >95 | Room temperature, HFIP | 85-92 |
| Drug molecules | >95 | Room temperature, HFIP | 88-94 |
| Natural products | >90 | Room temperature, HFIP | 80-90 |
The protocol exhibits compatibility with diverse substrates including amino acids, peptides, drug molecules, and natural products bearing different substituents [17] [20]. The method enables synthesis of N-α-deuterated amino acid motifs with wide functional group tolerance, demonstrated through over 130 examples [17]. The earth-abundant calcium catalyst offers environmental benefits while maintaining high water solubility for easy recovery and multiple subsequent reactions [20].
Racemization during deuteration represents a significant challenge in stereospecific synthesis of deuterated amino acids [23] [25] [26]. The process involves deprotonation of the alpha carbon followed by reprotonation, potentially leading to loss of stereochemical integrity [28]. Deuterium-enabled chiral switching emerges as a strategy to stabilize chiral centers prone to rapid stereoisomerization [23].
The kinetic isotope effect resulting from deuterium substitution significantly impacts racemization rates [25]. Studies on asparagine residues demonstrate that deuteration at the α-carbon decreases racemization rates more than five-fold compared to protiated analogs [25]. The racemization rate constant for deuterated peptides measures 7.4 × 10^-5 min^-1, representing a five-fold reduction compared to protiated peptides at 3.4 × 10^-4 min^-1 [25].
Table 4: Racemization Rate Constants for Deuterated Systems
| System | Protiated Rate (min^-1) | Deuterated Rate (min^-1) | Kinetic Isotope Effect |
|---|---|---|---|
| Asparagine peptide | 3.4 × 10^-4 | 7.4 × 10^-5 | 4.6 |
| Phenylalanine derivative | Variable | Reduced by factor 4-5 | 4-5 |
| General amino acid | Baseline | 20-80% reduction | 2-5 |
Stereoretentive deuteration protocols utilize specialized ruthenium catalysts with high binding affinity for imine intermediates [26]. The Ru-bMepi complexes achieve complete retention of stereochemistry when using electron-deficient catalysts, with deuterium incorporation ranging from 70-99% at the α-carbon [26]. The retention of enantiomeric purity is attributed to fast hydrogen-deuterium exchange relative to ligand dissociation [26].
Enantioselective extraction coupled with racemization provides alternative approaches for managing stereochemical challenges [29]. This process couples catalytic racemization of amino acids in basic aqueous solution with selective extraction of one enantiomer into organic layers [29]. The methodology addresses limitations of enzymatic dynamic kinetic resolution while maintaining high enantiomeric purity [29].
The X-ray crystallographic analysis of d-Phenyl-d5-alanine-2,3,3-d3 reveals distinct structural features that differentiate it from its protiated counterpart. This deuterated amino acid, with the molecular formula C₆D₅CD₂CD(NH₂)COOH and molecular weight of 173.24 g/mol, exhibits a complete deuteration pattern encompassing both the aromatic ring and specific aliphatic positions [1] [2].
The crystallographic data demonstrates that the compound maintains the characteristic zwitterionic form observed in amino acid crystals, with the amino group existing as NH₃⁺ and the carboxyl group as COO⁻ [3] [4]. The deuterium atoms occupy precisely defined positions: five deuterium atoms replace hydrogen atoms at positions 2, 3, 4, 5, and 6 of the phenyl ring, while three additional deuterium atoms substitute at the α-carbon and both β-carbon positions of the alanine side chain [1] [2].
Structural analysis reveals that the deuteration induces subtle but measurable changes in bond lengths and angles. The C-D bonds exhibit a slight contraction compared to C-H bonds, with differences on the order of 0.01-0.02 Å, consistent with the reduced vibrational amplitude of deuterium [5]. The aromatic ring geometry remains largely preserved, with minimal distortion from the ideal hexagonal structure [3].
The crystal packing analysis indicates that deuteration influences intermolecular hydrogen bonding patterns. The geometric isotope effect manifests as increased donor-acceptor distances in hydrogen bonds involving deuterium, typically ranging from 0.01 to 0.05 Å longer than their protiated analogs [6] [7]. This expansion results from the altered vibrational characteristics of deuterium, which occupies a more compact vibrational state due to its reduced zero-point energy [6].
| Parameter | Value |
|---|---|
| Molecular Formula | C₆D₅CD₂CD(NH₂)COOH |
| Molecular Weight (g/mol) | 173.24 |
| CAS Number | 29909-00-0 |
| Isotopic Enrichment | 98 atom % D |
| Deuteration Pattern | d5 aromatic ring + d3 aliphatic chain |
| Chemical Name | (2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
| Storage Conditions | Room temperature, stable for 3 years |
The comparative analysis between d5 and d8 deuteration patterns reveals significant differences in molecular properties and applications. The d5 pattern, characterized by complete aromatic ring deuteration while maintaining protiated aliphatic positions, exhibits distinct spectroscopic and dynamic properties compared to the fully deuterated d8 analog [8] [9] [10].
Molecular weight analysis demonstrates a clear progression: d5 deuteration yields a molecular weight of 170.22 g/mol, while the complete d8 deuteration results in 173.24 g/mol [1] [2] [11]. This 3.02 g/mol difference reflects the additional three deuterium atoms incorporated into the aliphatic chain of the d8 compound [12].
Nuclear magnetic resonance studies reveal that d5 deuteration primarily affects aromatic carbon chemical shifts, while preserving the natural abundance ¹H NMR signals from the aliphatic chain [8] [13]. In contrast, d8 deuteration eliminates virtually all ¹H NMR signals, necessitating ²H NMR techniques for complete structural characterization [13]. The deuterium isotope effects on ¹³C chemical shifts are more pronounced in the d8 pattern, with typical upfield shifts of 0.01-0.3 ppm extending beyond the immediate deuteration sites [14] [15].
Conformational dynamics studies using solid-state NMR demonstrate that d5 deuteration selectively dampens aromatic ring motions while preserving side-chain flexibility [8]. The phenyl ring π-flips, observed at rates of 3×10⁴ to 1×10⁵ Hz in the d5 compound, are significantly reduced compared to the protiated analog [8]. The d8 pattern further restricts these motions, with additional constraints on the aliphatic chain dynamics [8].
| Deuteration Pattern | Isotopic Formula | Molecular Weight | Primary Applications | Synthesis Complexity |
|---|---|---|---|---|
| d5 (aromatic only) | C₆D₅CH₂CH(NH₂)COOH | 170.22 | NMR studies, aromatic ring dynamics | Moderate |
| d8 (complete) | C₆D₅CD₂CD(NH₂)COOH | 173.24 | Complete metabolic labeling studies | High |
| d3 (aliphatic only) | C₆H₅CD₂CD(NH₂)COOH | 168.19 | Side chain mobility studies | Low |
The synthesis complexity varies significantly between patterns. The d5 deuteration requires sophisticated aromatic deuteration techniques, typically involving acid-catalyzed hydrogen-deuterium exchange under controlled conditions [16] [13]. The d8 pattern necessitates multi-step synthetic approaches, often starting from deuterated precursors and requiring careful protection-deprotection strategies [12] [13].
Aromatic ring deuteration in d-Phenyl-d5-alanine-2,3,3-d3 induces measurable tautomeric equilibrium shifts that reflect the fundamental differences between protium and deuterium in electronic and vibrational properties [8] [15] [17]. The tautomeric behavior of the deuterated phenylalanine derivative demonstrates the sensitivity of proton transfer equilibria to isotopic substitution [17] [18].
The primary tautomeric effect manifests in the altered proton affinity of the aromatic system. Deuteration at the ortho positions relative to the amino acid side chain creates a kinetic isotope effect that influences the rate of proton abstraction and reproton addition processes [16] [17]. The equilibrium constant for tautomeric interconversion is modified by factors of 1.2 to 2.1, depending on the specific positions of deuteration and environmental conditions [18].
Spectroscopic analysis reveals that deuterated aromatic systems exhibit reduced basicity compared to their protiated counterparts [15]. This effect arises from the altered zero-point energy of the C-D oscillators, which stabilizes the deuterated form relative to the protiated analog [7] [15]. The tautomeric equilibrium constant [deuterated]/[protiated] increases with temperature, indicating an entropic contribution to the isotope effect [18].
Nuclear magnetic resonance studies demonstrate that deuteration affects the chemical shift positions of carbons involved in tautomeric equilibria [15]. The observed isotope effects on ¹³C chemical shifts range from 0.01 to 0.3 ppm, with the magnitude correlating with the proximity to the deuteration site [15] [19]. Long-range effects extending four bonds from the deuteration site are observed, indicating transmission of the isotope effect through the aromatic π-system [15].
The tautomeric effects are particularly pronounced in hydrogen-bonded systems where the aromatic ring participates in intermolecular interactions [14] [15]. The geometric isotope effect on hydrogen bond lengths influences the overall tautomeric equilibrium, with deuterated systems showing increased donor-acceptor distances of 0.01-0.05 Å [6] [7]. This geometric perturbation translates into measurable changes in the tautomeric equilibrium constants [14].
The hydrogen/deuterium isotope effects on molecular conformation of d-Phenyl-d5-alanine-2,3,3-d3 represent a complex interplay of quantum mechanical, vibrational, and electronic factors that collectively influence the three-dimensional structure of the molecule [20] [21] [22]. These effects, while subtle, are measurable and have significant implications for molecular recognition and biological activity [20] [21].
Conformational analysis reveals that deuteration induces minimal but statistically significant changes in backbone geometry. The root-mean-square deviation between deuterated and protiated conformers typically ranges from 0.05 to 0.1 Å for heavy atoms [5]. The most pronounced effects occur at positions directly bonded to deuterium, where the reduced vibrational amplitude of the C-D bond results in slight conformational stabilization [5] [23].
The side chain conformation exhibits enhanced rigidity upon deuteration. Molecular dynamics simulations demonstrate that the deuterated phenyl ring displays reduced conformational flexibility, with decreased amplitudes of librational motions [8] [20]. The characteristic π-flip motion of the aromatic ring is reduced from rates of 10⁵ Hz in the protiated form to 3×10⁴ Hz in the deuterated analog [8]. This reduction reflects the increased effective mass of the deuterated system and the altered force constants associated with C-D bonds [23].
Hydrogen bond geometry analysis reveals systematic changes upon deuteration. The N-H···O hydrogen bonds involving the amino acid backbone show increased donor-acceptor distances when deuterium is incorporated [6] [22]. The geometric isotope effect manifests as a lengthening of 0.01-0.05 Å in hydrogen bond distances, accompanied by slight angular deviations from linearity [6] [7]. These changes influence the overall conformational stability and may affect molecular recognition events [20].
The conformational effects extend to the crystal lattice parameters. Deuterated crystals exhibit unit cell dimensions that differ from their protiated counterparts by 10⁻⁵ to 10⁻⁴ Å [23] [24]. These changes, while small, are consistent and reproducible, reflecting the cumulative effect of many individual isotope effects throughout the crystal structure [23] [25].
| Property | Effect Magnitude | Mechanism |
|---|---|---|
| Vibrational Frequency Shift | √2 frequency reduction | Reduced zero-point energy |
| Chemical Shift Changes (¹³C NMR) | 0.01-0.3 ppm upfield | Altered electron density |
| Hydrogen Bond Geometry | 0.01-0.05 Å increase | Geometric isotope effect |
| Molecular Conformation | Minimal changes (<0.1 Å) | Anharmonic potential changes |
| Crystal Lattice Parameters | 10⁻⁵ to 10⁻⁴ Å changes | Quantum nuclear effects |
| Thermal Stability | Increased by 5-10 K | Enhanced bond strength |
Temperature-dependent studies reveal that isotope effects on conformation are thermally activated. At elevated temperatures, the conformational differences between deuterated and protiated forms become more pronounced due to increased thermal population of higher vibrational states [26] [20]. The activation energies for conformational transitions are typically 0.1-0.5 kcal/mol higher in deuterated systems, reflecting the increased bond strength and reduced vibrational freedom [7] [20].